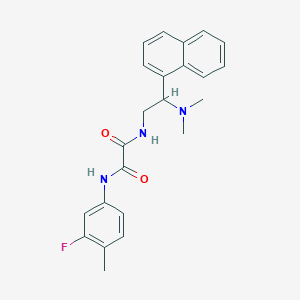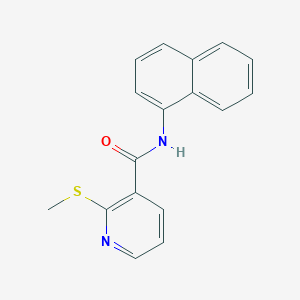![molecular formula C15H13Cl2N3O3 B2617224 methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate CAS No. 1356657-28-7](/img/structure/B2617224.png)
methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate, also known as Chlorantraniliprole, is a novel insecticide that has gained popularity due to its high efficacy and low toxicity. It belongs to the class of anthranilic diamides and acts as a selective insecticide against a wide range of pests.
Applications De Recherche Scientifique
Methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of pests, including lepidopteran, coleopteran, and hemipteran insects. It has been used in various agricultural settings to control pests such as the diamondback moth, corn earworm, and Colorado potato beetle. methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole has also been studied for its potential use in controlling mosquito populations.
Mécanisme D'action
Methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole acts on the insect's ryanodine receptor, which is responsible for regulating calcium release in muscle cells. By binding to the receptor, methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole disrupts calcium homeostasis, leading to muscle paralysis and eventual death of the insect. The selectivity of methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole for insect ryanodine receptors is due to differences in the amino acid sequence of the receptor between insects and mammals.
Effets Biochimiques Et Physiologiques
Methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole has been found to have low toxicity to mammals and birds, making it a safer alternative to other insecticides. It has also been found to have no adverse effects on soil microorganisms, indicating that it has a low impact on the environment. However, studies have shown that methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole can have sublethal effects on non-target organisms, such as bees and earthworms.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole has several advantages for use in lab experiments, including its high efficacy, low toxicity, and selectivity for insect ryanodine receptors. However, its use can be limited by its high cost and the need for specialized equipment to handle the compound safely.
Orientations Futures
There are several future directions for research on methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole. One area of research is the development of new formulations that improve the compound's efficacy and reduce its cost. Another direction is the study of methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole's impact on non-target organisms, particularly pollinators such as bees. Additionally, research is needed to investigate the potential for resistance to methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole in insect populations and to develop strategies to manage resistance.
Méthodes De Synthèse
Methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole is synthesized by reacting N-(2,6-dichloro-3-pyridyl)anthranilic acid with methyl isocyanate in the presence of a catalyst. The resulting product is then treated with methylamine to yield methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole. The synthesis method is a multi-step process that requires careful control of reaction conditions.
Propriétés
IUPAC Name |
methyl N-[4-[(2,6-dichloropyridine-3-carbonyl)amino]phenyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O3/c1-20(15(22)23-2)10-5-3-9(4-6-10)18-14(21)11-7-8-12(16)19-13(11)17/h3-8H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCXQWOUYWFVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)NC(=O)C2=C(N=C(C=C2)Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

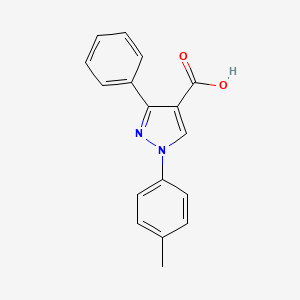
![2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2617142.png)

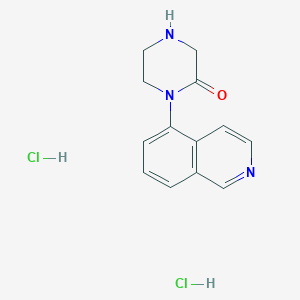
![Ethyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rin-3-yl)acetate](/img/structure/B2617148.png)
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2617149.png)
![N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2617150.png)
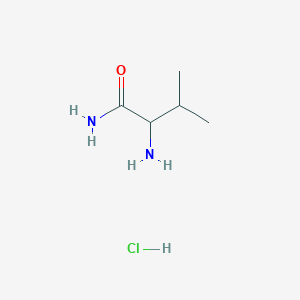
![N-(2-ethyl-6-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2617154.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide](/img/structure/B2617155.png)
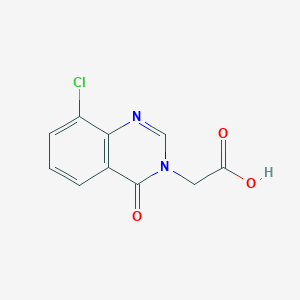
![1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B2617159.png)
